molecular formula C12H18O2 B13689456 4-(tert-Butyl)-2-ethoxyphenol

4-(tert-Butyl)-2-ethoxyphenol

Cat. No.: B13689456
M. Wt: 194.27 g/mol
InChI Key: QNJHVTUMZNMYTE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-ethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and an ethoxy group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butyl)-2-ethoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)-2-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-ethoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can undergo redox cycling. The compound may also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the ethoxy group.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.

    4-tert-Butylcatechol: Contains two hydroxyl groups on the phenolic ring

Uniqueness

4-(tert-Butyl)-2-ethoxyphenol is unique due to the presence of both a tert-butyl group and an ethoxy group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-tert-butyl-2-ethoxyphenol

InChI

InChI=1S/C12H18O2/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3

InChI Key

QNJHVTUMZNMYTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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